N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide
Description
N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide is a synthetic small molecule featuring a 1,2-oxazole core substituted at position 5 with a 2-fluorophenyl group. A methylene bridge links the oxazole’s position 3 to an acetamide group, which is further substituted with a phenoxy moiety at the α-carbon (Figure 1). The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the oxazole heterocycle contributes to electronic properties critical for molecular interactions.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-16-9-5-4-8-15(16)17-10-13(21-24-17)11-20-18(22)12-23-14-6-2-1-3-7-14/h1-10H,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMCNRYTQHFDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new chemical entities and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()
- Structural Differences: Replaces the 1,2-oxazole core with a 1,2,4-triazole ring, introducing an additional nitrogen atom.
- However, the sulfanyl group could reduce metabolic stability due to susceptibility to oxidation.
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
- Structural Differences : Features dual sulfanyl linkages and a 4-(methylsulfanyl)benzyl substituent. The chlorine substituent on the phenyl ring increases electronegativity compared to fluorine.
- Implications : Increased steric bulk from the benzyl group may hinder membrane permeability. The chlorine atom’s larger atomic radius could influence binding pocket compatibility.
Oxazole-Based Analogues
N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide ()
- Structural Differences: Substitutes the 2-fluorophenyl group with a 4-fluorophenyl moiety and replaces the phenoxy group with a methoxy linkage. The addition of a cyclohexyl(methyl)amino-propyl chain introduces significant hydrophobicity.
- Implications : The 4-fluorophenyl orientation may alter π-π stacking interactions in biological targets. The extended alkyl chain could enhance tissue penetration but reduce aqueous solubility.
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide ()
- Structural Differences: Incorporates a sulfamoylphenyl group and a 5-methyl-oxazole. The methoxyphenoxy substituent introduces additional steric and electronic complexity.
- Implications : The sulfamoyl group may enhance binding to enzymes like carbonic anhydrases, while the methyl-oxazole could stabilize the heterocycle against metabolic degradation.
Fluorophenyl-Containing Analogues
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide ()
- Structural Differences : Combines a triazolopyrimidine scaffold with a 2,6-difluorophenyl group. The sulfonamide group replaces the acetamide moiety.
- The sulfonamide enhances acidity, favoring ionic interactions.
N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide ()
- Structural Differences: Integrates a chiral oxazinanone ring and a benzyl group. The 2,6-dimethylphenoxy substituent provides steric hindrance.
- Implications: Chirality may confer enantioselective activity, while the dimethylphenoxy group could reduce oxidative metabolism.
Key Comparative Insights
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s 2-fluorophenyl and oxazole motifs balance lipophilicity and electronic properties, distinguishing it from triazole-based analogues with higher polarity.
- Synthetic Accessibility : Crystallographic tools like SHELXL () and SIR97 () are critical for resolving structural features in such derivatives.
- Biological Potential: Fluorinated acetamides are prevalent in kinase inhibitors and GPCR modulators; however, specific activity data for this compound require further experimental validation.
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